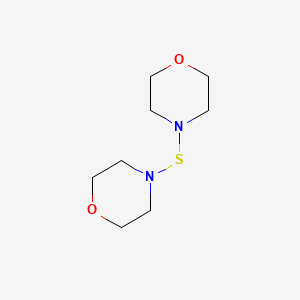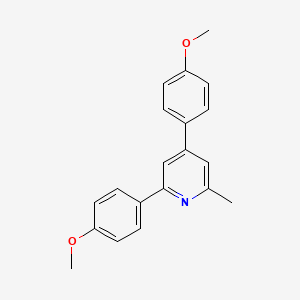
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 4 positions, and a methyl group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring high productivities and transformation efficiencies .
化学反応の分析
Types of Reactions
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or benzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
科学的研究の応用
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- has several scientific research applications:
作用機序
The mechanism by which Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
類似化合物との比較
Similar Compounds
Pyridine, 2,4,6-trimethyl-: Similar in structure but with methyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-chlorophenyl)-6-methyl-: Similar but with chlorophenyl groups instead of methoxyphenyl groups.
Pyridine, 2,4-bis(4-hydroxyphenyl)-6-methyl-: Similar but with hydroxyphenyl groups instead of methoxyphenyl groups.
Uniqueness
Pyridine, 2,4-bis(4-methoxyphenyl)-6-methyl- is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
88827-44-5 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC名 |
2,4-bis(4-methoxyphenyl)-6-methylpyridine |
InChI |
InChI=1S/C20H19NO2/c1-14-12-17(15-4-8-18(22-2)9-5-15)13-20(21-14)16-6-10-19(23-3)11-7-16/h4-13H,1-3H3 |
InChIキー |
RAZUSBFYCWLYTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


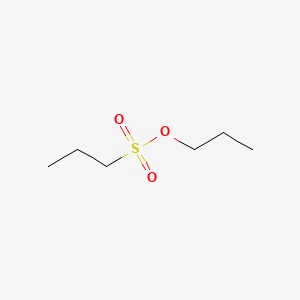
![8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one](/img/structure/B14167892.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
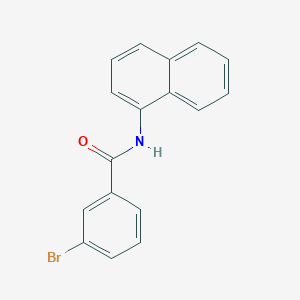
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
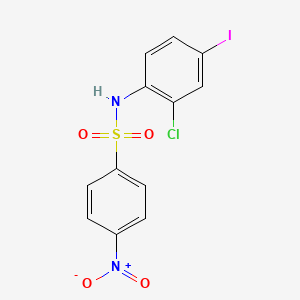
![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)
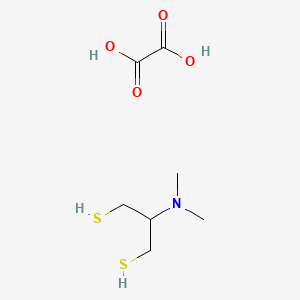
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
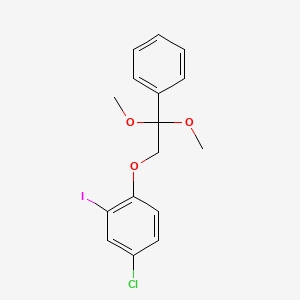
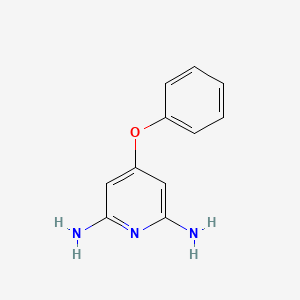
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
